
Benzyl (6-ethynylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (6-ethynylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a 6-ethynylpyridin-2-yl moiety, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-ethynylpyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-ethynylpyridin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (6-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl (6-ethynylpyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (6-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler analog without the ethynyl and pyridinyl groups.
Ethyl carbamate: Lacks the benzyl and pyridinyl groups, making it less versatile.
6-ethynylpyridin-2-yl carbamate: Similar structure but without the benzyl group.
Uniqueness
Benzyl (6-ethynylpyridin-2-yl)carbamate is unique due to the presence of both the benzyl and 6-ethynylpyridin-2-yl groups, which confer distinct reactivity and functionality. This combination allows for a broader range of chemical modifications and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
benzyl N-(6-ethynylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H12N2O2/c1-2-13-9-6-10-14(16-13)17-15(18)19-11-12-7-4-3-5-8-12/h1,3-10H,11H2,(H,16,17,18) |
Clé InChI |
LTIFLGPWXNPOSO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



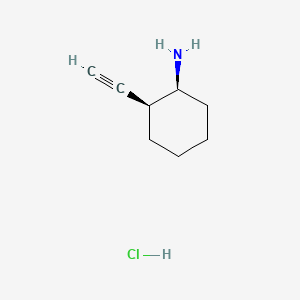
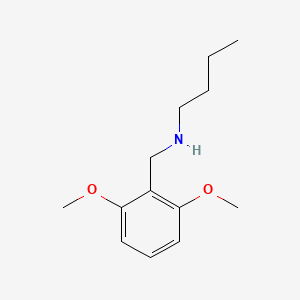
![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
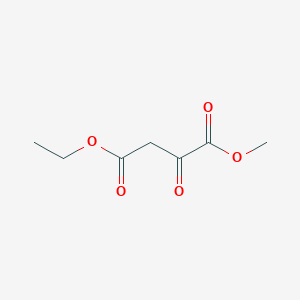

![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)
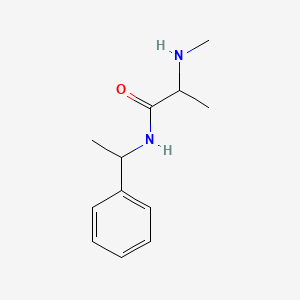
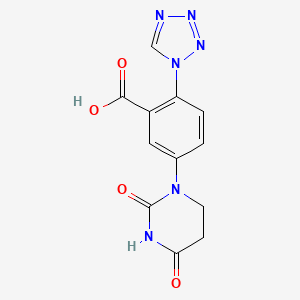
![1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)

